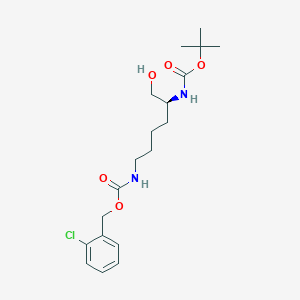

Boc-L-lys(2-CL-Z)-OL

Description

BenchChem offers high-quality Boc-L-lys(2-CL-Z)-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-lys(2-CL-Z)-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPSJIPXZNNWPD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group: A Critical Stability Anchor in Boc-SPPS

Topic: 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group Stability Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Stability Paradox

In the architecture of solid-phase peptide synthesis (SPPS), the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group represents a precise chemical engineering solution to the "stability paradox" of the Boc/Benzyl strategy.

While the standard Benzyloxycarbonyl (Z) group is a cornerstone of peptide chemistry, it possesses a fatal flaw in Boc-based SPPS: it is not sufficiently stable to the repetitive trifluoroacetic acid (TFA) treatments required to remove N-

The 2-Cl-Z group introduces a single chlorine atom at the ortho position of the benzyl ring. This modification exerts a strong electron-withdrawing inductive effect that destabilizes the benzylic carbocation intermediate, increasing acid stability by approximately 60-fold compared to the unsubstituted Z group, without necessitating the harsh cleavage conditions required for the 2,6-dichlorobenzyl derivative.

Chemical Basis of Stability

The stability of urethane protecting groups under acidic conditions is governed by the rate of protonation and the subsequent stability of the carbocation formed upon cleavage.

Mechanistic Insight

The cleavage of benzyloxycarbonyl-type groups in acid proceeds via an

-

Protonation: The carbonyl oxygen or the ether oxygen is protonated.

-

Fragmentation: The C-O bond breaks, generating a carbamic acid (which decarboxylates to the amine) and a benzyl carbocation .

The rate-determining step is the formation of this benzyl carbocation.

-

Z Group: The benzyl carbocation is stabilized by resonance, making cleavage relatively facile in 50% TFA.

-

2-Cl-Z Group: The Chlorine atom at the 2-position is highly electronegative. Through the Inductive Effect (-I) , it pulls electron density away from the ring and the benzylic carbon. This destabilizes the transition state leading to the carbocation, significantly slowing down the reaction rate in TFA.

DOT Diagram: Mechanism of Acid Resistance

Figure 1: Mechanistic pathway showing how the 2-Cl substituent destabilizes the transition state, retarding acidolysis.

Quantitative Stability Profile

The superiority of 2-Cl-Z is best illustrated by the kinetic data established in the foundational work by Erickson and Merrifield [1]. The table below compares the first-order rate constants of deprotection in 50% TFA/DCM.

Table 1: Comparative Acid Stability in 50% TFA/DCM (20°C)

| Protecting Group | Structure | Rate Constant ( | Relative Stability (vs Z) | Recommended Use |

| Benzyloxycarbonyl (Z) | Ph-CH₂-O-CO- | 396.0 | 1x | Solution Phase Only |

| 4-Chloro-Z | 4-Cl-Ph-CH₂-O-CO- | 138.0 | ~2.9x | Not Recommended |

| 2-Chloro-Z (2-Cl-Z) | 2-Cl-Ph-CH₂-O-CO- | 6.3 | ~63x | Standard for Lys (Boc-SPPS) |

| 2,4-Dichloro-Z | 2,4-Cl₂-Ph-CH₂-O-CO- | 4.9 | ~80x | Long Peptides |

| 2,6-Dichloro-Z | 2,6-Cl₂-Ph-CH₂-O-CO- | 0.4 | ~990x | Tyr Protection (Too stable for Lys) |

Analysis:

-

The 63x Factor: 2-Cl-Z is roughly 63 times more stable than Z. In a synthesis requiring 24 hours of total exposure to TFA (e.g., a 40-mer peptide), the Z group would suffer significant loss (>50%), whereas 2-Cl-Z remains >99% intact.

-

The "Goldilocks" Zone: While 2,6-Dichloro-Z is even more stable, it is difficult to remove completely with standard HF conditions. 2-Cl-Z sits in the optimal window: stable to TFA, yet completely removable by HF at 0°C.

Strategic Application in Peptide Synthesis

In Boc chemistry, orthogonality is achieved by exploiting "graduated acid lability."[1]

-

Temporary Group (N-

): Boc (Removed by TFA ). -

Permanent Group (Side Chain): 2-Cl-Z (Stable to TFA, Removed by HF ).

DOT Diagram: Selection Decision Tree

Figure 2: Decision matrix for selecting Lysine side-chain protection.

Experimental Protocols

Protocol A: Synthesis of Boc-Lys(2-Cl-Z)-OH (Copper Complex Method)

This is the most reliable method for installing the 2-Cl-Z group selectively on the

Reagents:

-

L-Lysine monohydrochloride

-

Basic Copper Carbonate (

) -

2-Chlorobenzyl chloroformate (2-Cl-Z-Cl)

-

Di-tert-butyl dicarbonate (

) -

EDTA or Thioacetamide (for copper removal)

Step-by-Step Workflow:

-

Formation of Copper Complex:

-

Dissolve L-Lysine HCl (100 mmol) in water (300 mL).

-

Add Basic Copper Carbonate (60 mmol) and reflux for 2 hours. The solution will turn deep blue as the

-amine and carboxylate chelate to the copper, protecting them. -

Filter the hot solution to remove excess copper salt and cool to room temperature.

-

-

Acylation of

-Amine:-

Add sodium bicarbonate (150 mmol) to the blue solution.

-

Add 2-Chlorobenzyl chloroformate (110 mmol) dropwise with vigorous stirring (or in acetone solution) over 1 hour.

-

Stir for 3-4 hours. The

-amine is now protected with 2-Cl-Z. The product precipitates as the copper complex of -

Filter the precipitate and wash with water and ethanol/ether.

-

-

Decomplexation:

-

Suspend the solid in boiling water/EDTA solution (or treat with thioacetamide/H2S if heavy metal waste is managed) to sequester the copper.

-

The free amino acid H-Lys(2-Cl-Z)-OH precipitates upon cooling. Filter and dry.[2]

-

-

Boc Protection (

-Amine):-

Suspend H-Lys(2-Cl-Z)-OH in dioxane/water (1:1).

-

Add

(1.1 eq) and maintain pH 9-10 with NaOH. -

After reaction completion, acidify carefully with dilute KHSO4 to pH 2-3 and extract with ethyl acetate.

-

Crystallize to obtain pure Boc-Lys(2-Cl-Z)-OH .

-

Protocol B: Removal of 2-Cl-Z (HF Cleavage)

Safety Note: Anhydrous HF is extremely hazardous. This procedure must be performed in a dedicated HF apparatus (Teflon/Kel-F) by trained personnel.

Reagents:

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger: Anisole or p-Cresol (10% v/v)

Procedure:

-

Preparation: Place the dried peptide-resin (100-500 mg) in the HF reaction vessel. Add the scavenger (1 mL per gram of resin).

-

Condensation: Cool the vessel to -78°C (Dry ice/acetone). Distill anhydrous HF (approx. 10 mL) into the vessel.

-

Reaction: Warm the vessel to 0°C (Ice bath). Stir for 60 minutes .

-

Note: Do not exceed 0°C or 60 minutes significantly to avoid side reactions, but 2-Cl-Z requires the full hour for quantitative removal.

-

-

Evaporation: Evaporate the HF under high vacuum (using a trap) at 0°C.

-

Workup: Wash the resin with ether (to remove scavengers). Extract the peptide with 10-50% acetic acid or water (depending on solubility). Lyophilize.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Branched Peptides | Premature loss of side-chain protection during Boc removal. | Verify you are using 2-Cl-Z , not Z. If using Z, switch immediately. If using 2-Cl-Z on a very long peptide (>60 residues), consider 2,4-Cl2-Z . |

| Incomplete Deprotection | Cleavage time too short or temperature too low. | 2-Cl-Z is more stable than Z. Ensure HF cleavage is at 0°C for 60 mins . Do not use "Low-High" HF procedure for the final cleavage unless the "High" step is sufficient. |

| Alkylation of Trp/Met | Carbocation capture by sensitive residues. | The 2-chlorobenzyl carbocation is electrophilic. Ensure 10% p-cresol or anisole is present. For Met/Cys containing peptides, add dimethyl sulfide (DMS). |

References

-

Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.[3][4][5][6] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. Link

Sources

- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Strategic Sourcing and Utilization of Boc-L-Lys(2-Cl-Z)-ol

Executive Summary

Boc-L-Lys(2-Cl-Z)-ol is a specialized chiral building block primarily utilized in the synthesis of peptide aldehydes (protease inhibitors) and peptide alcohol linkers.[1] Unlike its carboxylic acid counterpart, the alcohol derivative is not a standard catalog item for major global distributors.[1]

This guide addresses the "Commercial Availability Gap."[1] It provides a validated roadmap for researchers: sourcing the precursor acid, performing the necessary chemical conversion, and validating the final product.[1]

Part 1: Chemical Identity & Structural Significance[1]

To successfully source or synthesize this molecule, one must understand the specific orthogonality of its protecting groups.[1][2][3]

The Molecule[4]

-

Chemical Name: tert-Butyl N-(1-hydroxy-6-((2-chlorobenzyloxy)carbonylamino)hexan-2-yl)carbamate[1]

-

Precursor CAS (Acid): 54613-99-9 (Boc-Lys(2-Cl-Z)-OH)

The "2-Cl-Z" Advantage

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a critical modification of the standard Cbz (Z) group.

-

Acid Stability: 2-Cl-Z is significantly more stable to acidic conditions (e.g., 50% TFA/DCM) than the standard Z group.[1] This allows for the selective removal of the N-terminal Boc group without compromising the side-chain protection.[1]

-

Cleavage: It requires strong acid (HF, TFMSA) or catalytic hydrogenation for removal, making it ideal for solid-phase peptide synthesis (SPPS) protocols where side chains must remain intact until the final cleavage step.[1]

Part 2: Commercial Availability & Supply Chain Analysis[1]

Market Reality: The "Make vs. Buy" Decision

An analysis of major global catalogs (Sigma-Merck, TCI, Bachem, Iris Biotech) reveals a distinct pattern:

-

Boc-Lys(2-Cl-Z)-OH (Acid): Widely available.[1][6] High stock levels.[1]

-

Boc-Lys(2-Cl-Z)-ol (Alcohol): Rare/Custom.[1] Often requires a 4-6 week lead time for custom synthesis.[1]

Validated Suppliers (Precursor Acid)

Since the alcohol is rarely in stock, the most efficient strategy is to purchase the high-purity acid and reduce it in-house.

| Supplier | Catalog Item | Purity Spec | Lead Time |

| Merck (Sigma) | Novabiochem® 853018 | ≥ 98% (HPLC) | Immediate |

| TCI Chemicals | B6148 | > 98.0% | Immediate |

| Chem-Impex | 03298 | ≥ 99% | Immediate |

| Bachem | B-2185 | ≥ 98% | Immediate |

Sourcing Decision Logic

The following diagram illustrates the optimal workflow for acquiring the molecule based on project timelines and chemistry capabilities.

Figure 1: Strategic sourcing decision tree for Boc-L-Lys(2-Cl-Z)-ol.

Part 3: Synthesis & Application Protocols

As the alcohol is frequently unavailable, the following protocol describes the reduction of the commercially available acid. This method preserves the sensitive 2-Cl-Z group and the Boc group.[1]

Protocol: Reduction of Boc-Lys(2-Cl-Z)-OH to -ol

Method: Mixed Anhydride Reduction (Isobutyl Chloroformate / NaBH₄).[1] Rationale: This method avoids the use of LiAlH₄, which could attack the carbamate protecting groups.[1]

Reagents:

-

Boc-Lys(2-Cl-Z)-OH (1.0 eq)[1]

-

N-Methylmorpholine (NMM) (1.0 eq)[1]

-

Isobutyl Chloroformate (IBCF) (1.0 eq)[1]

-

Sodium Borohydride (NaBH₄) (3.0 eq)[1]

-

THF (Anhydrous)[1]

Step-by-Step Workflow:

-

Activation: Dissolve Boc-Lys(2-Cl-Z)-OH in anhydrous THF at -15°C (salt/ice bath). Add NMM, followed dropwise by IBCF.[1] Stir for 15 minutes to form the mixed anhydride.

-

Reduction: Remove the precipitated NMM·HCl salt by rapid filtration (optional, but cleaner) or proceed directly.[1] Add NaBH₄ (dissolved in a minimal amount of water or dry methanol) dropwise to the filtrate at -15°C.[1]

-

Quench: Stir for 1 hour, allowing the mixture to reach 0°C. Quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash organic layer with 1M KHSO₄, sat.[1] NaHCO₃, and Brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Downstream Application: Peptide Aldehyde Synthesis

The primary use of this alcohol is oxidation to the aldehyde (e.g., for leupeptin-based inhibitors).[1]

Figure 2: Chemical pathway from commercial acid to bioactive aldehyde.

Part 4: Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation.[1]

Analytical Standards

-

HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).[1]

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).[1]

-

Detection: UV at 214nm (amide bond) and 254nm (aromatic Z group).[1]

-

Note: The alcohol will elute slightly earlier than the acid precursor due to the loss of the carboxyl group.[1]

-

-

Mass Spectrometry (ESI-MS):

-

Look for

and -

Verify the chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl), which confirms the integrity of the 2-Cl-Z group.

-

References

-

Merck (Sigma-Aldrich). Product Specification: Boc-Lys(2-Cl-Z)-OH (Novabiochem).[1] Retrieved from .[1]

-

TCI Chemicals. Product Specification: Boc-Lys(2-Cl-Z)-OH.[1] Retrieved from .[1]

-

Chem-Impex International. Boc-Lys(2-Cl-Z)-OH Product Data.[1] Retrieved from .[1]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] (Review of 2-Cl-Z stability).

-

Rodriguez, M., et al. (1991). Synthesis of peptide aldehydes.[1] Journal of Medicinal Chemistry.[1] (Methodology for Alcohol-to-Aldehyde oxidation).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptide Alcohols Using Boc-Lys(2-Cl-Z)-ol

Introduction: The Significance of C-Terminal Modification

In the landscape of peptide-based drug discovery, C-terminal peptide alcohols represent a critical class of molecules with enhanced therapeutic potential.[1][2] The replacement of the terminal carboxylic acid with a hydroxymethyl group (-CH2-OH) can significantly alter a peptide's pharmacological profile. This modification often imparts increased metabolic stability by blocking the action of carboxypeptidases, enhances receptor binding affinity, and can improve solubility and bioavailability.[3] Furthermore, peptide alcohols are valuable precursors for synthesizing peptide aldehydes, a well-known class of protease inhibitors.[1]

While several methods exist for their synthesis, the solid-phase peptide synthesis (SPPS) approach offers a streamlined and efficient route. This guide provides a detailed examination of a robust strategy utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, specifically focusing on the use of Boc-L-Lys(2-Cl-Z)-ol as the foundational building block for introducing a C-terminal lysinol residue. This approach allows for the direct incorporation of the alcohol moiety from the start of the synthesis, obviating the need for post-synthesis reduction steps.

The Cornerstone Reagent: Understanding Boc-Lys(2-Cl-Z)-ol

The successful synthesis of a target peptide alcohol hinges on the careful selection of the initial amino alcohol building block. Boc-L-Lys(2-Cl-Z)-ol is an expertly designed derivative for Boc-SPPS, where each component serves a distinct and vital purpose.

-

Nα-Boc (tert-butyloxycarbonyl) Group: This is the temporary protecting group for the alpha-amine. Its key feature is its lability to moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5][6] This allows for its selective removal at the beginning of each coupling cycle without disturbing other protecting groups.

-

C-Terminal Alcohol (-ol): The primary alcohol function replaces the typical carboxylic acid. By anchoring this amino alcohol to the solid support, it ensures the final cleaved product will be the desired peptide alcohol.

-

Nε-2-Cl-Z (2-Chlorobenzyloxycarbonyl) Group: This is the semi-permanent protecting group for the epsilon-amine on the lysine side chain. The electron-withdrawing chlorine atom enhances the stability of the Z-group (benzyloxycarbonyl) towards the repetitive TFA treatments required for Boc group removal during chain elongation.[7][8] This robust protection is critical to prevent undesired branching at the lysine side chain. The 2-Cl-Z group is reliably cleaved only under the strong acid conditions of the final cleavage step, such as with anhydrous hydrogen fluoride (HF).[7][9][10]

The combination of these features makes Boc-Lys(2-Cl-Z)-ol an orthogonal and highly effective building block for constructing well-defined peptide alcohols containing lysine.

Chemical Structure of Boc-L-Lys(2-Cl-Z)-ol

Caption: Structure of Boc-L-Lys(2-Cl-Z)-ol.

Overall Synthesis Workflow

The synthesis of a peptide alcohol via Boc-SPPS is a multi-stage process that requires careful execution at each step. The general workflow involves anchoring the initial amino alcohol to a suitable resin, systematically elongating the peptide chain, and finally, cleaving the completed peptide from the solid support with simultaneous removal of all protecting groups.

Caption: General workflow for peptide alcohol synthesis using Boc-SPPS.

Part 1: Resin Preparation and Loading

The choice of solid support is critical for successfully anchoring the C-terminal alcohol and for the final cleavage conditions. For peptide alcohols, a highly acid-labile resin is preferred.

Rationale for Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for this application.[11] Its linker is exceptionally sensitive to acid, allowing the peptide alcohol to be attached via its hydroxyl group. The high acid lability also provides the option for milder cleavage conditions if a protected peptide fragment is desired, though for full deprotection, HF is still required. Dihydropyran (DHP) functionalized resins are another alternative specifically designed for anchoring alcohols.[11][12]

Protocol 1: Attachment of Boc-Lys(2-Cl-Z)-ol to 2-Chlorotrityl Chloride Resin

This protocol details the esterification of the amino alcohol to the resin. It is crucial to perform these steps under anhydrous conditions to prevent hydrolysis of the reactive trityl chloride linker.

Materials:

| Reagent | Molarity/Concentration | Amount (per g of resin) | Purpose |

|---|---|---|---|

| 2-Chlorotrityl Chloride Resin | 1.0-1.6 mmol/g | 1.0 g | Solid Support |

| Dichloromethane (DCM), Anhydrous | --- | 15-20 mL | Swelling/Washing |

| Boc-L-Lys(2-Cl-Z)-ol | --- | 1.5-2.0 equiv. | First Amino Alcohol |

| N,N-Diisopropylethylamine (DIEA) | --- | 3.0-4.0 equiv. | Non-nucleophilic Base |

| Methanol (MeOH) | --- | ~2 mL | Capping Agent |

Procedure:

-

Resin Swelling: Place the 2-CTC resin (1.0 g) in a reaction vessel. Add anhydrous DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation.[13] Drain the DCM.

-

Loading Solution Preparation: In a separate flask, dissolve Boc-L-Lys(2-Cl-Z)-ol (1.5-2.0 equivalents relative to resin capacity) in anhydrous DCM (~10 mL/g resin). Add DIEA (3.0-4.0 equivalents).

-

Coupling Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The DIEA scavenges the HCl generated during the reaction, driving the esterification forward.

-

Capping Unreacted Sites: To block any remaining reactive chlorotrityl sites, add anhydrous MeOH (1-2 mL per gram of resin) and agitate for an additional 30 minutes. This prevents side reactions in subsequent steps.

-

Washing: Drain the reaction mixture and wash the resin thoroughly to remove excess reagents. A typical wash cycle is:

-

DCM (3 x 15 mL)

-

DMF (3 x 15 mL)

-

DCM (3 x 15 mL)

-

-

Drying and Loading Determination: Dry a small sample of the resin under vacuum and determine the loading (substitution level) using a gravimetric method or by UV-Vis spectrophotometry after cleaving the Boc group.

Part 2: Peptide Chain Elongation

With the first residue securely attached, the peptide chain is built from the C-terminus to the N-terminus by repeating a four-step cycle for each amino acid.

Protocol 2: The Standard Boc-SPPS Cycle

This cycle is repeated for every amino acid to be added to the peptide sequence.

Caption: The four core steps of the Boc-SPPS elongation cycle.

Materials & Reagents:

-

Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (v/v).

-

Washing Solvents: DCM, Isopropanol (IPA), DMF.

-

Coupling Reagents: Boc-protected amino acids, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA.

Procedure:

-

Nα-Boc Deprotection:

-

Washing:

-

Wash the resin thoroughly to remove residual acid and the cleaved t-butyl carbocation. This is critical to prevent salt formation and ensure efficient coupling in the next step.

-

Wash with DCM (3x), followed by IPA (2x) to shrink the resin and help remove trapped TFA, then DMF (3x) to prepare for neutralization and coupling.[4]

-

-

Neutralization:

-

Add the 5-10% DIEA/DMF solution to the resin and agitate for 5-10 minutes. This deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for nucleophilic attack during coupling.[14]

-

Drain the solution and wash with DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) by dissolving it with HBTU (3 eq.) and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

To confirm reaction completion, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Return to Step 1 for the next amino acid in the sequence.

Part 3: Final Cleavage and Deprotection

This is the final and most critical stage, where the synthesized peptide is liberated from the resin, and all side-chain protecting groups, including the robust 2-Cl-Z group, are removed. Due to the use of highly corrosive and hazardous anhydrous hydrogen fluoride (HF), this procedure requires specialized equipment and stringent safety precautions.[15]

Protocol 3: High-HF Cleavage

This protocol achieves global deprotection and cleavage from the resin. The use of scavengers is essential to prevent side reactions from reactive cationic species generated during the process.[4]

Safety Warning: Anhydrous HF is extremely toxic and corrosive and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Materials:

| Reagent | Ratio/Amount | Purpose |

|---|---|---|

| Peptide-Resin | 1.0 g | Starting Material |

| Anisole (or p-Cresol) | ~1.0 mL | Scavenger |

| Anhydrous Hydrogen Fluoride (HF) | ~10 mL | Cleavage & Deprotection Reagent |

| Diethyl Ether, Cold (4°C) | ~200 mL | Peptide Precipitation |

Procedure:

-

Preparation: Dry the fully synthesized peptide-resin under high vacuum for at least 4 hours to remove all moisture. Place the dried resin (1.0 g) into the reaction vessel of the HF apparatus.

-

Add Scavenger: Add the scavenger (e.g., anisole, 1.0 mL) to the reaction vessel.[4] The scavenger's role is to trap the benzyl and 2-chlorobenzyl carbocations released from the protecting groups, preventing them from alkylating sensitive residues like tryptophan or methionine.

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath (-78°C). Carefully distill anhydrous HF (~10 mL) into the vessel.

-

Cleavage Reaction: Remove the dry ice bath and replace it with an ice/water bath (0°C). Stir the mixture for 1-2 hours at 0°C. This allows for the cleavage of the peptide from the resin and the removal of all protecting groups (Boc, 2-Cl-Z, and others).

-

HF Removal: After the reaction is complete, carefully remove the HF under a stream of nitrogen or by vacuum.

-

Peptide Precipitation:

-

Transfer the resin/crude peptide mixture to a centrifuge tube.

-

Add cold diethyl ether (~40 mL) to the tube. This will precipitate the peptide while dissolving the organic scavengers and cleaved protecting groups.

-

Mix thoroughly and centrifuge for 5-10 minutes. Decant the ether.

-

-

Washing and Drying: Wash the peptide pellet with cold ether two more times to remove all residual organic impurities. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[16]

Part 4: Purification and Analysis

The crude product from the cleavage step contains the desired peptide alcohol as well as deletion sequences or modified peptides. Purification is necessary to isolate the target compound.

-

Purification by RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography is the standard method for purifying peptides.[17][18]

-

Column: A C18 stationary phase is typically used for peptides.[18]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is commonly employed. The TFA acts as an ion-pairing agent to improve peak shape.

-

Detection: UV absorbance is monitored at 214-220 nm, where the peptide backbone absorbs.[19]

-

-

Characterization and Quality Control:

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

- Legentil, L., et al. (2011). Solid phase peptide synthesis of peptide alcohols.

-

ResearchGate. Functionalized Resins for the Synthesis of Peptide Alcohols | Request PDF. [Link]

-

Fields, G. B., et al. (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

AAPPTEC. Peptide Synthesis Resins. [Link]

-

Aapptec Peptides. DHP Resin cleavage. [Link]

-

Aapptec Peptides. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. [Link]

-

Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383. [Link]

-

Kocsis, L., Ruff, F., & Orosz, G. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of peptide science : an official publication of the European Peptide Society, 12(6), 428–436. [Link]

-

Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]

-

Canadian Peptide and Protein Centre. Peptide Cleavage from Resin Protocol. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews. Drug discovery, 20(4), 309–325. [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

-

Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

-

Wessjohann, L. A., & Ruijter, E. (2005). 2 Protection of Functional Groups. In Amino Acids and Peptides (pp. 5-85). [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

Medicilon. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. [Link]

-

Li, Y., et al. (2023). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics, 20(11), 5634–5642. [Link]

-

Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]

-

Peptides. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. [Link]

-

Notomista, E., et al. (2019). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules (Basel, Switzerland), 24(3), 421. [Link]

-

Purdue University News. (2019). New medications offer improved treatment for alcohol use disorders, chronic pain, mood disorders. [Link]

Sources

- 1. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemie.univie.ac.at [chemie.univie.ac.at]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. biomatik.com [biomatik.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. ijsra.net [ijsra.net]

- 18. biovera.com.au [biovera.com.au]

- 19. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]

- 20. resolvemass.ca [resolvemass.ca]

Application Notes & Protocols: The Strategic Use of Boc-Lys(2-Cl-Z)-ol as a Precursor for Peptide Aldehyde Synthesis

Introduction: The Significance of Peptide Aldehydes and the Role of a Versatile Precursor

Peptide aldehydes represent a critical class of compounds in drug discovery and chemical biology, primarily renowned for their activity as transition-state analog inhibitors of various proteolytic enzymes, including serine and cysteine proteases.[1][2] Their electrophilic aldehyde moiety can form a reversible covalent bond with the active site nucleophile of an enzyme, leading to potent and often selective inhibition.[3] The synthesis of these valuable molecules, however, presents a significant challenge: the aldehyde functionality is highly reactive and prone to side reactions, including oxidation and racemization, under standard peptide synthesis conditions.[4]

A robust strategy to overcome this involves the late-stage introduction of the aldehyde group from a stable precursor.[1][2] This guide details the application of Boc-Lys(2-Cl-Z)-ol , a strategically protected lysine amino alcohol, as an exemplary precursor for the synthesis of C-terminal peptide aldehydes. The primary alcohol serves as a masked aldehyde, which can be unveiled under mild oxidative conditions after peptide elongation.

This document provides an in-depth look at the chemical principles governing the use of this precursor, detailed protocols for its conversion to the corresponding aldehyde, and methods for purification and characterization.

Foundational Chemical Principles

The efficacy of Boc-Lys(2-Cl-Z)-ol as a precursor is rooted in its orthogonal protecting group strategy, which allows for selective manipulations at different stages of synthesis.

The α-Amine: Boc Protection

The α-amino group is protected by the tert-Butoxycarbonyl (Boc) group. Boc is a cornerstone of acid-labile protecting groups, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[5][6]

-

Causality: The Boc group is stable to the basic and nucleophilic conditions often encountered during peptide coupling but is readily and cleanly removed by moderate acids, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling steps.[5] This acid-lability is fundamental to the stepwise elongation of the peptide chain.

The ε-Amine: 2-Cl-Z Protection

The side-chain (ε-amino) of the lysine residue is protected by the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group. The choice of this group is deliberate and critical for synthetic success.

-

Expertise & Experience: The standard benzyloxycarbonyl (Z) group can be prematurely cleaved during the repetitive TFA treatments required for Boc group removal in SPPS. The electron-withdrawing chlorine atom on the 2-Cl-Z group enhances its stability to acid.[7][8] This ensures the side-chain amine remains protected throughout the synthesis until a final, more stringent deprotection step is desired.[8]

-

Trustworthiness: The 2-Cl-Z group is reliably stable under Boc-SPPS conditions but can be effectively removed by strong acids like anhydrous HF or via hydrogenolysis, providing a distinct and orthogonal deprotection pathway.[7][9]

The C-Terminus: The Alcohol-to-Aldehyde Conversion

The C-terminal primary alcohol is the latent aldehyde functionality. Its conversion is achieved through mild oxidation. While several methods exist (e.g., Swern, PCC), the Dess-Martin Periodinane (DMP) oxidation is particularly well-suited for this application.[10][11]

-

Mechanism Insight: DMP is a hypervalent iodine(V) reagent that facilitates the oxidation of primary alcohols to aldehydes under neutral pH and at room temperature.[12][13] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by deprotonation of the α-hydrogen to yield the aldehyde, acetic acid, and a reduced iodinane byproduct.[12]

-

Why DMP? Its high chemoselectivity is a major advantage. It efficiently oxidizes alcohols without affecting sensitive functional groups often present in peptides, such as sulfides, amides, and various protecting groups like Boc and 2-Cl-Z.[12][13] Furthermore, the reaction conditions are mild, minimizing the risk of epimerization at adjacent chiral centers.[12]

Visualized Structures and Workflows

Chemical Structures

Figure 1: Structures of the precursor and the target aldehyde.

Reaction Scheme: DMP Oxidation

Figure 2: Oxidation of the precursor to the peptide aldehyde.

Experimental Workflow

Figure 3: Overall process from oxidation to characterization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dess-Martin periodinane is moisture-sensitive and should be handled under an inert atmosphere if possible.

Protocol 1: Oxidation of Boc-Lys(2-Cl-Z)-ol to Boc-Lys(2-Cl-Z)-al

This protocol is based on the well-established Dess-Martin periodinane oxidation procedure.[14][15]

Materials:

-

Boc-Lys(2-Cl-Z)-ol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-Lys(2-Cl-Z)-ol (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per mmol of substrate).

-

Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2-1.5 eq) in one portion. The mixture may become slightly cloudy.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product aldehyde should have a higher Rf value than the starting alcohol.

-

Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate. Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (approx. 10 volumes relative to CH₂Cl₂) and stir vigorously for 15-20 minutes until both layers become clear. This step quenches excess DMP and dissolves the iodinane byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Lys(2-Cl-Z)-al. The product is often a pale yellow oil or foam.

| Parameter | Recommended Value | Rationale |

| DMP Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete conversion of the alcohol.[15] |

| Solvent | Anhydrous CH₂Cl₂ | Aprotic solvent that effectively dissolves both substrate and reagent. |

| Temperature | Room Temperature | DMP is highly effective at RT, avoiding harsh conditions.[13] |

| Reaction Time | 2 - 4 hours | Typical duration for complete oxidation of primary alcohols with DMP. |

| Quenching Agent | Na₂S₂O₃/NaHCO₃ | Thiosulfate reduces excess DMP, while bicarbonate neutralizes acetic acid byproduct. |

Protocol 2: Purification of Boc-Lys(2-Cl-Z)-al

The crude aldehyde is purified using silica gel flash column chromatography.

Materials:

-

Silica Gel (230-400 mesh)

-

Hexanes

-

Ethyl Acetate (EtOAc)

-

TLC plates and chamber

Procedure:

-

Column Preparation: Prepare a silica gel column packed in a low-polarity solvent (e.g., 10% EtOAc in Hexanes).

-

Sample Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40-50%).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified Boc-Lys(2-Cl-Z)-al.

-

Field Insight: Peptide aldehydes can be somewhat unstable on silica gel over long periods. It is advisable to perform the chromatography efficiently and without delay. For particularly sensitive aldehydes, a bisulfite extraction can be an alternative purification method.[16]

Protocol 3: Characterization of the Peptide Aldehyde

Confirmation of the product structure and purity is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive signal is the appearance of the aldehyde proton (CHO) as a triplet (due to coupling with the adjacent CH₂) in the downfield region, typically between δ 9.5 - 9.8 ppm .[17] The disappearance of the alcohol's CH₂OH signals (often around δ 3.6-3.8 ppm) also confirms the reaction.

-

¹³C NMR: Look for the characteristic aldehyde carbonyl carbon resonance between δ 190 - 205 ppm .[17]

2. Infrared (IR) Spectroscopy:

-

A strong C=O stretching absorption for the aldehyde will appear around 1720-1740 cm⁻¹ .[17] This will be distinct from the urethane C=O stretches of the Boc and 2-Cl-Z groups. The broad O-H stretch of the starting alcohol (around 3300-3500 cm⁻¹) should be absent.

3. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) should show the correct molecular ion peak for the product (e.g., [M+Na]⁺ or [M+H]⁺).

Application in Peptide Synthesis

The purified Boc-Lys(2-Cl-Z)-al can be used directly in the next step of a synthesis. For instance, in a solution-phase synthesis, its Boc group can be deprotected with TFA, and the resulting free α-amine can be coupled with the next N-protected amino acid to elongate the peptide chain. Alternatively, it can be used in fragment condensation strategies or for the synthesis of cyclic peptides.[18][19]

Conclusion

Boc-Lys(2-Cl-Z)-ol is a highly effective and strategically designed precursor for the synthesis of peptide aldehydes. Its orthogonal protecting group scheme allows for robust peptide chain elongation while preserving the masked aldehyde functionality. The subsequent mild and chemoselective oxidation using Dess-Martin periodinane provides a reliable pathway to the target aldehyde with high yield and purity, making this precursor an invaluable tool for researchers in medicinal chemistry and drug development.

References

- aapptec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z - Peptides.

- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- ResearchGate. Cyclization and purification of a mixture of linear peptide aldehydes....

- Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15.

- Wong, K. F. (2015). Studies and applications of aldehyde chemistry for peptide modification and formaldehyde detection. PolyU Institutional Research Archive.

- Hilpert, H., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem, 1(9), 981-985.

- APExBIO. Boc-Lys(2-Cl-Z)-ol - Protected Lysine Derivative for Synthesis.

- Organic Syntheses. The dess-martin periodinane.

- J-Stage. Synthetic Study of Peptide Aldehydes.

- Lee, J., et al. (2006). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 16(1), 237-240.

- Bachem. Z - Benzyloxycarbonyl. (2021).

- Organic Chemistry Teaching Labs, University of Colorado Boulder. (1) synthesis of dess-martin-periodinane.

- Wikipedia. Dess–Martin periodinane.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Taylor & Francis Online. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors.

- Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).

- Chem-Impex. Boc-L-Lys(2-Cl-Z)-O-CH2-Ph-CH2-COOH.

- NPTEL. Lecture 10 - Dess-Martin periodinane oxidation.

- AAPPTec. Peptide Purification.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- PubChem. Boc-Lys(2-Cl-Z)-OH | C19H27ClN2O6 | CID 7269331.

- Thieme. 2 Protection of Functional Groups.

- ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy....

- Sigma-Aldrich. Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9.

- Royal Society of Chemistry. CHAPTER 2: Characterization of Peptides and Their Assemblies. (2020).

- LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones.

- Chemical and Pharmaceutical Bulletin. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (1998).

- Merck Millipore. Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9.

- CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

- Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018).

- Chemical Communications (RSC Publishing). Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy.

- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.

- The Royal Society of Chemistry. Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids.

- Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II.

- Chemguide. oxidation of aldehydes and ketones.

- Chemistry LibreTexts. 12.12: Oxidation of Alcohols. (2020).

Sources

- 1. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic Study of Peptide Aldehydes [jstage.jst.go.jp]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. bachem.com [bachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 13. acl.digimat.in [acl.digimat.in]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Selective Oxidation of Boc-Lys(2-Cl-Z)-ol to its Aldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Amino Aldehydes in Modern Chemistry

α-Amino aldehydes are highly valuable synthetic intermediates, particularly in the fields of peptide chemistry, medicinal chemistry, and the total synthesis of natural products. Their dual functionality, possessing both a nucleophilic amine and an electrophilic aldehyde, allows for a diverse range of chemical transformations. The controlled oxidation of protected amino alcohols, such as Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysinol (Boc-Lys(2-Cl-Z)-ol), to their corresponding aldehydes is a critical step in the synthesis of complex peptides and therapeutic agents.[1][2] The aldehyde functionality serves as a versatile handle for peptide ligation, the formation of peptidomimetics, and the introduction of various pharmacophores.

This application note provides a comprehensive guide to the selective oxidation of Boc-Lys(2-Cl-Z)-ol. We will delve into the mechanistic underpinnings of various oxidation methods, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, high-purity synthesis of the target aldehyde, Boc-Lys(2-Cl-Z)-al. The stability of the resulting amino aldehyde is a key consideration, as they can be prone to polymerization or racemization.[1][3]

Choosing the Right Oxidation Method: A Comparative Analysis

The successful oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires a mild and selective oxidizing agent.[4][5] For a substrate as sensitive as a protected amino alcohol, the choice of oxidant is paramount to avoid side reactions and preserve the integrity of the protecting groups. This section compares three widely used and effective methods for this transformation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation.

| Oxidation Method | Key Reagents | Typical Temperature (°C) | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 | High yields, mild conditions, wide functional group tolerance.[6][7][8] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, generates CO and CO2 gas.[7][8] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild conditions, rapid reaction times, no toxic chromium reagents, easy workup.[9] | DMP is shock-sensitive, can be expensive for large-scale synthesis. |

| Parikh-Doering Oxidation | DMSO, SO3•Pyridine complex, Triethylamine | 0 to Room Temperature | Operationally simple, avoids cryogenic temperatures, minimizes methylthiomethyl ether side products.[10] | May require a large excess of reagents for complete conversion.[10] |

Mechanistic Insights

A foundational understanding of the reaction mechanisms allows for informed troubleshooting and optimization.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly reactive electrophilic sulfur species.[11] The alcohol then attacks this species, forming an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, typically triethylamine, leads to the formation of a sulfur ylide, which undergoes an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12]

Dess-Martin Oxidation Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP). The reaction begins with the exchange of an acetate ligand on the iodine center with the alcohol. An intramolecular deprotonation of the α-proton of the alcohol by an acetate ion leads to a reductive elimination, forming the aldehyde, iodinane, and acetic acid.[4][13]

Parikh-Doering Oxidation Mechanism

In the Parikh-Doering oxidation, DMSO is activated by the sulfur trioxide-pyridine complex.[10][14] The alcohol attacks the activated DMSO species, forming an alkoxysulfonium salt. A base, such as triethylamine, then facilitates an intramolecular elimination via a five-membered ring transition state to produce the aldehyde, dimethyl sulfide, and the protonated base.[10][15]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Starting Material: Boc-Lys(2-Cl-Z)-ol

The starting amino alcohol can be prepared by the reduction of the corresponding protected amino acid, Boc-Lys(2-Cl-Z)-OH, using a suitable reducing agent like borane-tetrahydrofuran complex (BH3•THF) or lithium borohydride (LiBH4). Ensure the starting material is thoroughly dried and characterized before proceeding with the oxidation.

Protocol 1: Swern Oxidation

This protocol is adapted from the classical Swern oxidation procedure and optimized for amino alcohol substrates.[6][7][8]

Materials:

-

Boc-Lys(2-Cl-Z)-ol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Oxalyl Chloride

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas supply

-

Dry glassware

Workflow Diagram:

Caption: Workflow for Swern Oxidation.

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel under an inert atmosphere.

-

To the flask, add anhydrous DCM (e.g., 20 mL for 1 mmol of alcohol) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add oxalyl chloride (1.5 equivalents) to the DCM.

-

Slowly add anhydrous DMSO (3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

-

Dissolve Boc-Lys(2-Cl-Z)-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Add anhydrous triethylamine (5.0 equivalents) dropwise, which may cause the mixture to become thick.

-

After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a convenient room temperature alternative to the Swern oxidation.[9][13]

Materials:

-

Boc-Lys(2-Cl-Z)-ol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Sodium thiosulfate

-

Argon or Nitrogen gas supply

-

Dry glassware

Workflow Diagram:

Sources

- 1. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 11. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

Application Note: Microwave-Assisted Synthesis of C-Terminal Peptide Alcohols Using Boc-L-Lys(2-Cl-Z)-OL

Executive Summary

This application note details the protocol for utilizing Boc-L-Lys(2-Cl-Z)-OL (Boc-Lysinol, 2-chlorobenzyloxycarbonyl protected side chain) in microwave-assisted solid-phase peptide synthesis (SPPS).

The primary application of this reagent is the synthesis of C-terminal peptide alcohols , a critical structural motif in protease inhibitors (e.g., transition state analogs) and glycopeptide mimetics. The "-OL" designation indicates this is an amino alcohol, not a carboxylic acid; therefore, it cannot be coupled via standard amidation to a free amine. Instead, it must be immobilized onto a resin via its hydroxyl group or coupled in solution to a peptide acid.[1]

This guide focuses on the Microwave-Assisted Etherification of Boc-L-Lys(2-Cl-Z)-OL onto 2-Chlorotrityl Chloride (2-CTC) resin. This method overcomes the significant steric hindrance and slow kinetics associated with loading secondary functional groups, providing a robust platform for subsequent Boc-chemistry elongation.

Chemical Logic & Mechanistic Insight

The Reagent: Boc-L-Lys(2-Cl-Z)-OL

-

N-

Protection (Boc): Acid-labile ( -

Side-Chain Protection (2-Cl-Z): 2-Chlorobenzyloxycarbonyl.[4][5]

-

Why 2-Cl-Z? The standard Z (Cbz) group is partially acid-labile. In Boc SPPS, the N-terminal Boc group is removed repeatedly with TFA. A standard Z group would slowly degrade, leading to side-chain branching. The electron-withdrawing chlorine atom on the 2-Cl-Z ring destabilizes the carbocation intermediate required for acid cleavage, making it ~100x more stable to TFA than standard Z.

-

Removal: Requires strong acid (HF, TFMSA) or catalytic hydrogenolysis (

, Pd/C).

-

-

C-Terminus (Alcohol): The carboxylic acid is reduced to a primary alcohol (

). This functional group serves as the anchor point to the resin.

Why Microwave Irradiation?

Loading amino alcohols onto trityl-based resins is a nucleophilic substitution (

-

Steric Bulk: The trityl group is massive, and the protected lysine side chain adds further steric drag.

-

Aggregation: Hydrophobic protected amino alcohols can aggregate in DCM/DMF.

Microwave irradiation provides direct kinetic energy to the dipole moments of the reagents, disrupting aggregates and accelerating the formation of the resin-ether bond without requiring excessive temperatures that might degrade the sensitive chloride linker.

Strategic Workflow Visualization

The following diagram illustrates the orthogonal protection strategy and the synthesis workflow.

Caption: Workflow for immobilizing Boc-L-Lys(2-Cl-Z)-OL onto 2-CTC resin and subsequent divergence for protected or deprotected peptide isolation.

Detailed Protocols

Materials & Reagents

-

Reagent: Boc-L-Lys(2-Cl-Z)-OL (Purity >98%).

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g).

-

Solvents: Dichloromethane (DCM, Anhydrous), DMF (Peptide grade).

-

Base: Pyridine (anhydrous) or DIEA (Diisopropylethylamine).

-

Coupling Agents (for elongation): DIC (Diisopropylcarbodiimide) / Oxyma Pure.

Protocol 1: Microwave-Assisted Resin Loading

This step creates an ether linkage between the resin and the primary alcohol of the lysine derivative.

| Step | Action | Reagents/Conditions | Critical Notes |

| 1. Swelling | Swell Resin | DCM (10 mL/g resin), 15 min, RT. | Essential for exposing reactive chloride sites inside the resin matrix. |

| 2. Dissolution | Prepare Sample | Dissolve Boc-L-Lys(2-Cl-Z)-OL (2 eq. relative to resin) in DCM (5 mL). Add Pyridine (4 eq.). | Pyridine acts as an HCl scavenger and catalyst. DCM is preferred over DMF for 2-CTC loading to prevent hydrolysis. |

| 3. Loading | Microwave Reaction | Add solution to resin. Irradiate at 60°C for 30 mins . | Do not exceed 60°C. Higher temps can degrade the trityl linker or cause premature cleavage. |

| 4. Capping | Quench Unreacted Sites | Add MeOH (1 mL) to the reaction vessel. Shake for 10 min (RT). | Methanol reacts with any remaining active chloride sites to prevent unspecific binding later. |

| 5. Washing | Wash Resin | 3x DCM, 3x DMF, 3x DCM. | Thorough washing removes unbound amino alcohol. |

Validation (Loading Test): Since the alcohol linkage is not an amide, the standard Kaiser test will be negative (which is correct/expected). To determine loading:

-

Dry a small aliquot of resin.[6]

-

Weigh accurately.

-

Treat with 2% TFA/DCM for 30 mins to cleave the alcohol.

-

Analyze the filtrate by HPLC against a standard curve of the starting material, or simply use the "Weight Gain" method (less accurate but sufficient for initial checks).

Protocol 2: Elongation (Boc Chemistry)

Once loaded, the resin behaves like a standard Boc-peptide resin.

| Step | Operation | Reagents | Microwave Conditions |

| 1. Deprotection | Remove N-Boc | 50% TFA in DCM | RT (Microwave not recommended for TFA due to corrosion/safety, though possible at 40°C). |

| 2. Wash | Neutralize | 5% DIEA in DCM (x2) | Essential to remove TFA salts before coupling. |

| 3. Coupling | Attach Next AA | Boc-AA-OH (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF | 75°C, 5-10 min . (Use 50°C for Cys/His to prevent racemization). |

| 4. Monitor | Check Completeness | Kaiser Test (Ninhydrin) | Should be negative (yellow) after coupling. |

Protocol 3: Cleavage & Isolation

The choice of cleavage depends on whether you need the side chains protected.[7]

Option A: Synthesis of Protected Peptide Fragments (e.g., for fragment condensation)

-

Reagent: 1% TFA in DCM.[8]

-

Procedure: Treat resin 10 x 2 min at RT. Filter into a flask containing 10% Pyridine/MeOH (to neutralize immediately).

-

Result: The ether bond breaks. The Boc and 2-Cl-Z groups remain intact (2-Cl-Z is stable to 1% TFA). You obtain Boc-Peptide-Lys(2-Cl-Z)-OL .

Option B: Full Deprotection (Standard)

-

Reagent: Hydrogen Fluoride (HF) with p-Cresol/Anisole (scavengers).[7]

-

Procedure: Standard "High HF" procedure (0°C, 1 hour).

-

Result: Cleaves resin ether, removes N-terminal Boc, and removes 2-Cl-Z side chain protection.

-

Alternative: If HF is unavailable, perform Option A (1% TFA cleavage), then perform catalytic hydrogenolysis (

, Pd/C) in solution to remove the 2-Cl-Z and Boc groups (Boc is stable to hydrogenation, but usually removed by TFA first if desired).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Loading | Moisture in reagents | 2-CTC is extremely moisture sensitive. Use anhydrous DCM and dry the resin under vacuum before use. |

| Low Loading | Steric Hindrance | Increase Microwave temperature to 60°C (max) or perform double loading (2 x 30 min). |

| Racemization | High Temp Coupling | For Cysteine or Histidine couplings, lower microwave temperature to 50°C. Use Oxyma instead of HOBt. |

| Incomplete 2-Cl-Z Removal | Using TFA only | 2-Cl-Z is stable to TFA. You must use HF, TFMSA, or Hydrogenolysis for final side-chain deprotection. |

References

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[5] [Link]

-

Ieronymaki, M., et al. (2015).[9] Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis.[1][3][10] Biopolymers, 104(5), 506–514.[9][10] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Lys(2-Cl-Z)-OH | CAS 54613-99-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Boc-Lys(2-Cl-Z)-ol

Welcome to the technical support center for Boc-Lys(2-Cl-Z)-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this protected amino alcohol in aqueous buffer systems. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to overcome these issues in your experiments.

Understanding the Challenge: The Molecular Basis for Low Aqueous Solubility

Boc-Lys(2-Cl-Z)-ol (tert-butyl (6-hydroxy-1-(((2-chlorobenzyl)oxy)carbonylamino)hexyl)carbamate) is a large, lipophilic molecule. Its poor solubility in aqueous media is a direct consequence of its chemical structure:

-

Bulky, Nonpolar Protecting Groups: The tert-butyloxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups are large, hydrophobic moieties. They effectively shield the polar backbone of the lysine structure, dominating the molecule's overall character and making it unfavorable to interact with the highly ordered hydrogen-bonding network of water.

-

Lack of Ionizable Groups: Unlike its carboxylic acid counterpart, Boc-Lys(2-Cl-Z)-OH, the terminal alcohol (-ol) group is not readily ionizable within a typical pH range (2-12).[1] This means that altering the pH of the buffer will not convert the molecule into a more soluble salt form, a common strategy for other organic molecules.[2]

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₉ClN₂O₅ | [3] |

| Molecular Weight | 400.9 g/mol | [3] |

| CAS Number | 14028-05-8 | [3] |

| Physical State | Solid / Powder | [4] |

| Key Structural Features | Hydrophobic Boc & 2-Cl-Z groups, terminal primary alcohol, no carboxylic acid | N/A |

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-Lys(2-Cl-Z)-ol not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A: The primary reason is the molecule's significant hydrophobic character, conferred by the Boc and 2-Cl-Z protecting groups. These groups create a nonpolar surface that is energetically unfavorable to solvate in polar solvents like water. The single terminal hydroxyl group is insufficient to counteract the lipophilicity of the rest of the molecule.

Q2: I've tried adjusting the pH of my buffer, but the solubility hasn't improved. Why?

A: This is an excellent observation and points to a key feature of this molecule. Solubility enhancement via pH adjustment is effective for compounds with acidic or basic functional groups that can be protonated or deprotonated to form a charged, more polar salt.[1] Boc-Lys(2-Cl-Z)-ol lacks a readily ionizable group like a carboxylic acid or a free amine, so changing the pH will not significantly alter its charge state or its interaction with water.

Q3: What is the best solvent for creating a stock solution?

A: A water-miscible polar aprotic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. These solvents can effectively solvate the entire molecule. From this concentrated stock, you can perform serial dilutions into your final aqueous buffer, though precipitation may still occur if the final concentration is too high.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

If you are facing solubility issues, we recommend a systematic approach. Start with Method 1, which is often sufficient, and proceed to other methods if challenges persist.

Method 1: Co-Solvent System Protocol

This is the most common and effective method for solubilizing hydrophobic compounds for use in biological assays.[5] The principle is to reduce the overall polarity of the solvent system, making it more favorable for the nonpolar solute.

Causality: Water-miscible organic solvents like DMSO disrupt the strong hydrogen-bonding network of water. This creates a "friendlier" microenvironment for the hydrophobic Boc-Lys(2-Cl-Z)-ol molecule, allowing it to be solvated more easily.

Recommended Co-solvents for Stock Solutions

| Co-Solvent | Typical Starting Conc. | Notes |

| DMSO | 10-50 mM | Excellent solvating power. Ensure final concentration in assay is low (<0.5%) to avoid cytotoxicity. |

| DMF | 10-50 mM | Similar to DMSO. Can be more aggressive. Check for compatibility with your experimental system. |

| Ethanol | 5-20 mM | Less effective than DMSO/DMF but may be better tolerated in some cell-based assays. |

Experimental Workflow

Caption: Co-solvent method workflow.

Step-by-Step Protocol:

-

Prepare a High-Concentration Stock:

-

Accurately weigh the required amount of Boc-Lys(2-Cl-Z)-ol solid.

-

Add the minimum required volume of 100% DMSO (or another suitable co-solvent) to achieve a high concentration (e.g., 20 mM).

-

Vortex vigorously. If necessary, use a brief sonication in a water bath to aid dissolution. Ensure the solution is completely clear.

-

-

Dilute into Aqueous Buffer:

-

Place your target aqueous buffer in a vial with a stir bar and begin vigorous stirring.

-

Slowly add the concentrated stock solution dropwise into the stirring buffer. The rapid mixing helps to disperse the compound quickly, minimizing localized high concentrations that can lead to precipitation.

-

-

Final Observation:

-

Once the full volume is added, allow the solution to stir for 5-10 minutes.

-

Visually inspect the solution for any cloudiness or precipitate. If the solution remains clear, it is ready for use. If precipitation occurs, the final concentration is above the solubility limit for that specific co-solvent/buffer ratio. You will need to either lower the final concentration or try an alternative method.

-

Method 2: Surfactant-Mediated Solubilization

For applications requiring higher concentrations in aqueous media, or where organic co-solvents are not permissible, surfactants offer an excellent alternative.[6]

Causality: Surfactants are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form a nonpolar core, while the hydrophilic heads face the aqueous environment. Boc-Lys(2-Cl-Z)-ol can be partitioned into this hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase.[6]

Caption: Encapsulation within a surfactant micelle.

Recommended Non-Ionic Surfactants

| Surfactant | Typical Working Conc. | Notes |

| Tween® 20 / Tween® 80 | 0.05% - 0.5% (v/v) | Commonly used in biological buffers. Generally low toxicity. |

| Triton™ X-100 | 0.05% - 0.5% (v/v) | Very effective but can interfere with some optical measurements (A₂₈₀). |

Step-by-Step Protocol:

-

Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your aqueous buffer to a final concentration that is well above its CMC (e.g., 0.1%). Mix thoroughly until the surfactant is fully dissolved.

-

Direct Solubilization:

-

Add the solid Boc-Lys(2-Cl-Z)-ol directly to the surfactant-containing buffer.

-

Vortex and/or sonicate the mixture. This process may take longer than with a pure organic co-solvent as the compound needs to partition into the newly formed micelles.

-

-

Alternative (Co-solvent assisted):

-

Prepare a high-concentration stock in a minimal amount of a volatile co-solvent like ethanol.

-

Add this stock to the surfactant-containing buffer and mix.

-

If permissible, gently warm the solution (e.g., to 37°C) and use a rotary evaporator to remove the volatile co-solvent, leaving the compound solubilized in the surfactant buffer.

-

Method Selection Guide: At-a-Glance

| Method | Pros | Cons | Best For... |

| Co-Solvents | Simple, fast, effective for stock solutions. | May be toxic to cells at high concentrations; risk of precipitation upon dilution. | Preparing concentrated stocks for subsequent high-dilution experiments (e.g., screening). |

| Surfactants | Can achieve higher aqueous concentrations; generally biocompatible. | Can interfere with some assays (e.g., protein binding, optical measurements); solubilization can be slower. | Cell-based assays sensitive to organic solvents; formulations requiring higher final concentrations. |

| Heating | Simple; avoids additives. | Risk of compound degradation; solubility may decrease upon cooling. | Quickly dissolving material for immediate use where stability at high temp is confirmed. |

References

-

Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? [Online forum post]. Available: [Link]

-

Slideshare. Methods of solubility enhancements. Available: [Link]

-

Wyzant. (2023, August 8). Increasing the Solubility of Organic Compounds in Water. Available: [Link]

- Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

-

International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available: [Link]

-

PubChem. Boc-Lys(2-Cl-Z)-OH. Available: [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available: [Link]

-

Aapptec Peptides. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Available: [Link]

-

Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available: [Link]

- Google Patents. Water soluble solid phase peptide synthesis.

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available: [Link]

Sources

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. wyzant.com [wyzant.com]

- 3. apexbt.com [apexbt.com]

- 4. Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem 54613-99-9 [sigmaaldrich.com]

- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 6. Methods of solubility enhancements | PPTX [slideshare.net]

Technical Support Center: 2-Cl-Z Deprotection Guide

The following technical guide addresses the optimization of 2-Chlorobenzyloxycarbonyl (2-Cl-Z) deprotection. This moiety is the industry standard for protecting the

Unlike the standard Benzyloxycarbonyl (Z) group, the 2-Cl-Z group contains an electron-withdrawing chlorine atom on the aromatic ring. This modification destabilizes the carbocation intermediate formed during acidolysis, making it significantly more stable against the repetitive 50% TFA treatments used to remove N-

Quick Reference: Method Selection Matrix

Before modifying your protocol, determine the optimal cleavage method based on your peptide's sequence and your laboratory's capabilities.

Figure 1: Decision matrix for selecting the appropriate strong acid cleavage protocol.

Module 1: The Gold Standard (HF Cleavage)